![molecular formula C10H20O2 B071787 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) CAS No. 193286-34-9](/img/structure/B71787.png)
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is a monoterpene alcohol with the molecular formula C10H20O2. It is a derivative of menthol, which is widely known for its cooling properties and use in various consumer products. 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is part of the p-menthane family and is characterized by its hydroxyl group attached to the neomenthol skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of neomenthol using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) often involves biotransformation processes using microorganisms. These methods are favored due to their ability to produce high-purity compounds with specific stereochemistry. Enzymatic systems of bacteria, fungi, and insects are employed to transform monoterpenes like neomenthol into 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to neomenthol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces neomenthone or neomenthyl carboxylic acid.
Reduction: Yields neomenthol.
Substitution: Results in various substituted neomenthol derivatives
Scientific Research Applications
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cooling and analgesic effects, similar to menthol.
Industry: Utilized in the production of flavors, fragrances, and cosmetic products
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is similar to that of menthol. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the cooling sensation. This activation leads to the desensitization of nociceptors, providing analgesic effects. Additionally, it may interact with other molecular targets involved in sensory perception .
Comparison with Similar Compounds
Menthol: Known for its cooling properties and widespread use in consumer products.
Neomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Isomenthol: Another stereoisomer with a distinct odor profile.
Uniqueness: 1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) is unique due to its specific hydroxylation pattern, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical transformations and its applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
193286-34-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,3R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
IIZCEIWXLSJQFP-OPRDCNLKSA-N |
SMILES |
CC(C)C1CCC(CC1O)(C)O |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@](C[C@H]1O)(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1O)(C)O |
Synonyms |
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


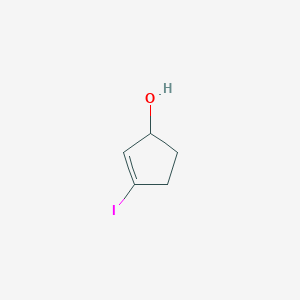
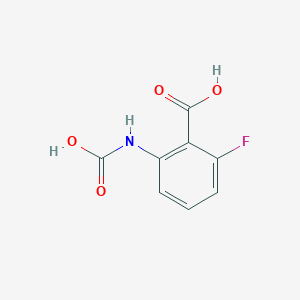
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
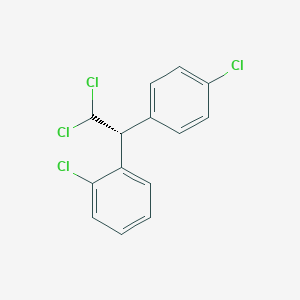
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
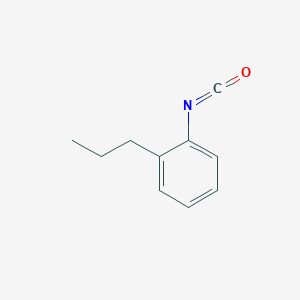
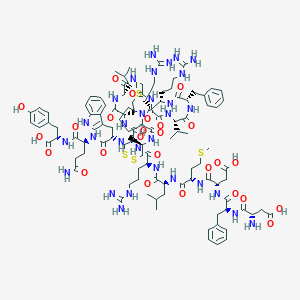
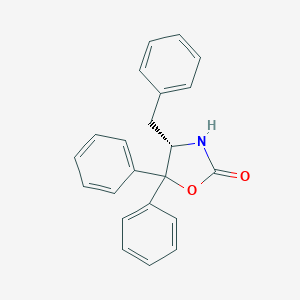
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
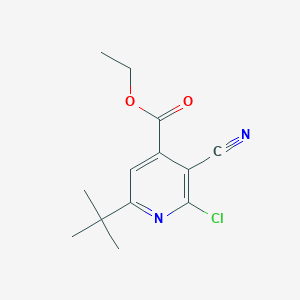
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
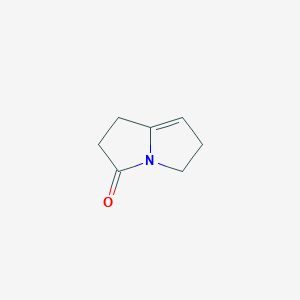
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
